Cas no 1261917-30-9 (4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid)

4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 1261917-30-9
- 4'-Chloro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
- 4-(4-CHLORO-3-METHOXYCARBONYLPHENYL)-3-METHOXYBENZOIC ACID
- DTXSID20692042
- 4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
- MFCD18322690
- 4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid
-
- MDL: MFCD18322690
- インチ: InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)3-5-11(14)9-4-6-13(17)12(7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
- InChIKey: CHZNOKABTBUVBJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 320.0451512Da
- どういたいしつりょう: 320.0451512Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329967-5 g |
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%; . |
1261917-30-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB329967-5g |
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%; . |
1261917-30-9 | 95% | 5g |
€1159.00 | 2024-06-08 |
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acidに関する追加情報
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid (CAS No. 1261917-30-9)
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid, also known by its CAS registry number CAS No. 1261917-30-9, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential bioactivity, making it a subject of interest for researchers and developers in the pharmaceutical industry.
The molecular structure of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid is characterized by a benzoic acid moiety substituted with a methoxy group at the 3-position and a chloromethylcarbonylphenyl group at the 4-position. This arrangement creates a molecule with both aromatic and functional groups, which are known to play critical roles in pharmacological interactions. The presence of the methoxy group at the 3-position introduces electron-donating effects, potentially influencing the compound's reactivity and solubility properties.
Recent studies have highlighted the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid as a lead compound in drug discovery programs targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. Researchers have employed advanced computational techniques, such as molecular docking and QSAR modeling, to evaluate its binding affinity towards key biological targets, including enzymes and receptors involved in disease pathways.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions, oxidation, and functional group transformations. The synthesis pathway typically begins with the preparation of intermediates that incorporate the necessary substituents, followed by coupling reactions to assemble the final product. Optimization of reaction conditions has been crucial in achieving high yields and maintaining the integrity of the molecule's functional groups.
The bioactivity of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid has been explored in various in vitro assays, including cytotoxicity studies against cancer cell lines and enzyme inhibition assays targeting kinases and proteases. Preliminary results suggest that this compound exhibits moderate inhibitory activity against certain enzymes, indicating its potential as a starting point for further optimization into more potent drug candidates.
Moreover, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. Researchers have explored the use of catalytic systems and biodegradable solvents to reduce environmental impact while maintaining product quality. These efforts align with global initiatives to promote eco-friendly practices in chemical manufacturing.
In conclusion, 4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid (CAS No. 1261917-30-9) represents a promising compound with diverse applications in medicinal chemistry. Its unique structure, combined with emerging research findings, positions it as a valuable tool for advancing drug discovery efforts across multiple therapeutic areas.
1261917-30-9 (4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid) 関連製品
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)
- 1361535-35-4(2-Chloro-3-(2,3,6-trichlorophenyl)pyridine-6-acetonitrile)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)
